molecular formula C17H14FN7O B12172303 (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12172303
M. Wt: 351.3 g/mol
InChI Key: DEDFOBZPXHVHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a triazolopyridazine moiety, and a pyrazolone core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridazine intermediate, followed by the introduction of the pyrazolone core and the fluorophenyl group. Common synthetic methods include condensation reactions, cyclization, and functional group transformations under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry, automated synthesis, and the use of green chemistry principles could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its fluorophenyl group can be particularly useful in imaging studies due to its potential for fluorescence.

Medicine

In medicine, (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one may have potential as a therapeutic agent. Its structure suggests possible applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities and chemical reactivity that are not observed in other compounds.

Properties

Molecular Formula

C17H14FN7O

Molecular Weight

351.3 g/mol

IUPAC Name

4-[(2-fluorophenyl)iminomethyl]-5-methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H14FN7O/c1-10-12(9-19-14-6-4-3-5-13(14)18)17(26)25(22-10)16-8-7-15-21-20-11(2)24(15)23-16/h3-9,22H,1-2H3

InChI Key

DEDFOBZPXHVHQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C(=NN=C3C=C2)C)C=NC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.